Temozolomide Acid
Overview
Description
Temozolomide Acid is a derivative of Temozolomide, an alkylating agent used primarily in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma . This compound is formed as a metabolite during the hydrolysis of Temozolomide at physiological pH . This compound has shown potential anticancer activity similar to its parent compound .
Mechanism of Action
Target of Action
Temozolomide Acid primarily targets the DNA of cancer cells . It acts as an alkylating agent, which means it binds to the DNA in cells and interferes specifically with cell growth and division . This prevents the cancer cells from making DNA, and if the cancer cells can’t make DNA, they can’t split into 2 new cells, so the cancer can’t grow .
Mode of Action
this compound interacts with its targets by methylating the DNA, which most often occurs at the N-7 or O-6 positions of guanine residues . This methylation damages the DNA and triggers the death of tumor cells . The therapeutic benefit of this compound depends on its ability to alkylate/methylate DNA .
Biochemical Pathways
this compound affects several biochemical pathways. It leads to base mismatches that initiate futile DNA repair cycles; eventually, DNA strand breaks, which in turn induces cell death . Three main DNA repair mechanisms are responsible for this compound resistance: increased intracellular levels of O6-alkylguanine-DNA alkyltransferase (AGT); a deficient mismatch repair process (MMR); and activation of the poly (ADP)-ribose polymerase pathway .
Pharmacokinetics
this compound is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins . This compound is a prodrug; it is spontaneously hydrolyzed at physiological pH to 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which further splits into monomethylhydrazine, likely the active methylating agent, and 5-aminoimidazole-4-carboxamide (AIC) .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cellular and DNA replication . These substances have a broad-reaching effect on healthy and malignant cells. Cancer cells, on the other hand, divide more quickly than cells in healthy tissue, making them more susceptible to these impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, micro-environmental factors influence GBM sensitivity to this compound . Knowledge of the mechanisms involved in this compound resistance in this 3D model might lead to the identification of new strategies that enable the more effective use of the current standard of care agents .
Biochemical Analysis
Biochemical Properties
Temozolomide Acid participates in biochemical reactions by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .
Cellular Effects
This compound has been shown to have antiproliferative and cytotoxic activity in cell lines and tumor isolates from patients in vitro . It can cause anemia, decrease the body’s ability to fight an infection, or cause easy bruising/bleeding . It also decreases bone marrow function, an effect that may lead to a low number of blood cells such as red cells, white cells, and platelets .
Molecular Mechanism
The molecular mechanism of this compound involves the methylation of DNA at the O6 position of guanine . This causes substitution of thymine for cytosine during DNA replication, which creates a mismatched base pair . This modification of DNA or RNA through the addition of methyl groups (alkylation) leads to DNA damage and cell death .
Temporal Effects in Laboratory Settings
This compound has been shown to prolong survival and reduce tumor volume in laboratory settings . Over time, tumors often develop resistance to this compound, which is a major obstacle to effective therapy .
Dosage Effects in Animal Models
In animal models, this compound has been shown to prolong survival by a factor of 1.88 and reduce tumor volume by 50.4% compared with untreated controls . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in metabolic pathways that include the methylation of DNA. The main elimination process of this compound is via pH-dependent hydrolysis to MTIC then degradation to 5-amino-imidazole-4-carbox-amide, and a highly reactive methyldiazonium ion .
Transport and Distribution
This compound is quickly and almost completely absorbed from the gut, and readily penetrates the blood–brain barrier . Only 15% (10–20%) of the substance are bound to blood plasma proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Temozolomide Acid can be synthesized through the hydrolysis of Temozolomide. This reaction occurs spontaneously at physiological pH and is enhanced under slightly basic conditions . The process involves the conversion of Temozolomide to its active metabolite, 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide, and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the controlled hydrolysis of Temozolomide under specific pH conditions. The compound is then isolated and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Temozolomide Acid undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of Temozolomide to this compound at physiological pH.
Alkylation: As an alkylating agent, it can transfer methyl groups to DNA bases, leading to DNA lesions.
Common Reagents and Conditions
Hydrolysis: Water at physiological pH or slightly basic conditions.
Alkylation: The compound itself acts as an alkylating agent, transferring methyl groups to DNA bases.
Major Products Formed
Scientific Research Applications
Temozolomide Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylation reactions and DNA methylation processes.
Biology: Investigated for its role in inducing DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent, particularly in the treatment of brain tumors
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: The parent compound, also an alkylating agent used in cancer treatment.
Dacarbazine: Another alkylating agent with similar anticancer properties.
Procarbazine: An alkylating agent used in the treatment of Hodgkin’s lymphoma.
Uniqueness
Temozolomide Acid is unique due to its formation as a metabolite of Temozolomide and its specific role in the alkylation of DNA bases . Unlike other alkylating agents, it is formed through a nonenzymatic hydrolysis process, making it distinct in its mechanism of action and metabolic pathway .
Properties
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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